molecular formula C51H84O22 B12436794 2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B12436794
M. Wt: 1049.2 g/mol
InChI Key: GJHYVTIBXQFLKG-ZAOCAYBASA-N
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Description

The compound “2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol” is a highly complex organic molecule. It features multiple hydroxyl groups, methoxy groups, and a pentacyclic structure, indicating its potential biological activity and complexity in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. Common reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, oxidizing agents like PCC (pyridinium chlorochromate), and reducing agents like NaBH4 (sodium borohydride).

Industrial Production Methods

Industrial production of such a compound would require large-scale synthesis techniques, including the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The process would also involve rigorous purification steps such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Ketones and aldehydes can be reduced back to hydroxyl groups.

    Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Swern oxidation.

    Reduction: NaBH4, LiAlH4 (lithium aluminium hydride).

    Substitution: PBr3 (phosphorus tribromide) for converting hydroxyl groups to bromides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a complex molecule for studying reaction mechanisms and synthesis techniques.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development due to its complex structure and potential biological activity.

    Industry: Use in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, such complex molecules can interact with multiple molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved could include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the compound lies in its highly complex structure, which includes multiple functional groups and a pentacyclic core. This complexity can lead to unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C51H84O22

Molecular Weight

1049.2 g/mol

IUPAC Name

2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C51H84O22/c1-21(20-65-45-40(61)38(59)35(56)30(17-52)68-45)9-14-51(64-6)22(2)33-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,4)27(26)11-13-50(28,33)5)67-48-42(63)44(72-46-41(62)37(58)34(55)23(3)66-46)43(32(19-54)70-48)71-47-39(60)36(57)31(18-53)69-47/h7,21-23,25-48,52-63H,8-20H2,1-6H3/t21?,22?,23?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49-,50-,51-/m0/s1

InChI Key

GJHYVTIBXQFLKG-ZAOCAYBASA-N

Isomeric SMILES

CC1C2C(CC3[C@@]2(CCC4C3CC=C5[C@@]4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)O[C@]1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC

Origin of Product

United States

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